

# An In-depth Technical Guide to the Pharmacology of PSB-KD107

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PSB-KD107** is a synthetic, non-lipid-like small molecule that has been identified as a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacology of **PSB-KD107**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the therapeutic potential of GPR18 and its ligands.

## **Core Pharmacology**

**PSB-KD107** acts as a selective agonist at the GPR18 receptor.[1][2] Its activation of the receptor has been shown to be more potent and efficacious than that of the endogenous cannabinoid agonist  $\Delta 9$ -tetrahydrocannabinol (THC) in  $\beta$ -arrestin recruitment assays.[1] The compound exhibits high selectivity for GPR18 over other cannabinoid-sensitive receptors, including CB<sub>1</sub>, CB<sub>2</sub>, and GPR55.

## **Quantitative Pharmacological Data**



The following tables summarize the key quantitative data for **PSB-KD107** from various in vitro assays.

Table 1: Receptor Binding and Functional Activity

Parameter	Value	Species/Cell Line	Assay Type	Reference
EC50	0.562 μΜ	Human (CHO cells)	β-arrestin recruitment	
EC50	1.78 μΜ	Mouse	Not Specified	
K <sub>i</sub> (Adenosine A <sub>2</sub> A Receptor)	0.33 μΜ	Rat	Radioligand binding	_

Table 2: Vasorelaxant Activity in Rat Aorta

Parameter	Condition	Value (plC₅₀)	Reference
pIC <sub>50</sub>	Endothelium-intact	5.22 ± 0.020	
pIC <sub>50</sub>	Endothelium-denuded	4.904 ± 0.023	
pIC <sub>50</sub>	+ PSB-CB-92 (10 μM)	4.884 ± 0.020	
pIC50	+ PSB-CB-92 (20 μM)	4.735 ± 0.023	

pIC<sub>50</sub> is the negative logarithm of the half maximal inhibitory concentration.

## **Mechanism of Action and Signaling Pathways**

**PSB-KD107** elicits its physiological effects primarily through the activation of GPR18, which is coupled to Gi/o proteins. This activation initiates a signaling cascade that has been particularly well-characterized in the context of its vasodilatory effects.

## **Vasodilation Signaling Pathway**



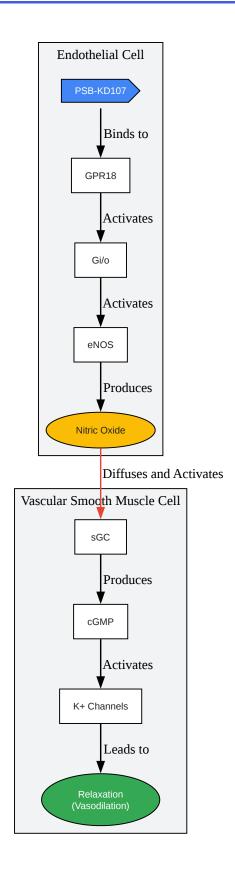




The vasorelaxant effect of **PSB-KD107** is largely dependent on the presence of a functional endothelium. The proposed signaling pathway is as follows:

- GPR18 Activation: PSB-KD107 binds to and activates GPR18 on endothelial cells.
- Gi/o Protein Activation: The activated GPR18 stimulates inhibitory G proteins (Gi/o).
- eNOS Activation: The Gi/o signaling cascade leads to the activation of endothelial nitric oxide synthase (eNOS).
- Nitric Oxide (NO) Production: Activated eNOS synthesizes nitric oxide (NO) from L-arginine.
- Guanylate Cyclase Stimulation: NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).
- cGMP Production: sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).
- Potassium Channel Activation: Increased cGMP levels are thought to activate potassium
   (K+) channels in the smooth muscle cell membrane.
- Hyperpolarization and Relaxation: The opening of K<sup>+</sup> channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.





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PSB-KD107-induced vasodilation signaling pathway.



## Experimental Protocols β-Arrestin Recruitment Assay

This assay is used to determine the functional potency of **PSB-KD107** at the GPR18 receptor.

Objective: To measure the EC<sub>50</sub> of **PSB-KD107** for GPR18 activation by quantifying  $\beta$ -arrestin 2 recruitment.

#### Materials:

- CHO-K1 cells stably co-expressing ProLink-tagged GPR18 and EA-tagged β-arrestin 2 (e.g., PathHunter® eXpress GPR18 CHO-K1 β-Arrestin Orphan GPCR Assay kit).
- Cell plating media.
- PSB-KD107 stock solution (in DMSO).
- Assay buffer.
- Detection reagent (containing β-galactosidase substrate).
- 384-well white, solid-bottom assay plates.
- · Luminometer.

#### Procedure:

- Cell Plating: On the day of the assay, thaw and plate the CHO-K1 GPR18 cells into 384-well plates at a density of 5,000-10,000 cells per well in cell plating media.
- Compound Preparation: Prepare a serial dilution of PSB-KD107 in assay buffer. The final DMSO concentration should be kept below 0.5%.
- Compound Addition: Add the diluted PSB-KD107 solutions to the cell plates. Include wells
  with assay buffer only as a negative control.
- Incubation: Incubate the plates for 90 minutes at 37°C in a humidified incubator.



- Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
- Measurement: Measure the chemiluminescent signal using a luminometer.
- Data Analysis: Plot the luminescence signal against the logarithm of the **PSB-KD107** concentration and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.



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## References

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- 2. PSB-KD107 | GPR18 agonist | Probechem Biochemicals [probechem.com]
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